4-(Propan-2-yloxy)benzene-1-carbothioamide

Description

BenchChem offers high-quality 4-(Propan-2-yloxy)benzene-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propan-2-yloxy)benzene-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

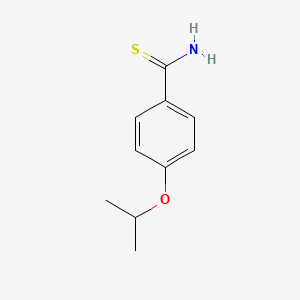

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-7(2)12-9-5-3-8(4-6-9)10(11)13/h3-7H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUMBOSCTNGSIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Propan-2-yloxy)benzene-1-carbothioamide chemical structure and properties

An In-Depth Technical Guide to 4-(Propan-2-yloxy)benzene-1-carbothioamide

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design and lead optimization. Among the various bioisosteric replacements for the ubiquitous amide bond, the thioamide group has garnered significant attention.[1][2][3] Thioamides, as direct isosteres of amides, share a similar planar geometry while exhibiting distinct physicochemical properties that can be leveraged to enhance pharmacological profiles.[1][4] The substitution of the amide oxygen with a larger, more polarizable sulfur atom alters hydrogen bonding capabilities, increases lipophilicity, and can introduce novel interactions with biological targets.[1][3]

This technical guide provides a comprehensive overview of 4-(Propan-2-yloxy)benzene-1-carbothioamide, a representative aromatic thioamide. We will delve into its chemical structure, physicochemical properties, a robust synthetic pathway with detailed protocols, and explore its potential therapeutic applications based on the well-documented activities of the carbothioamide scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this class of compounds in their research endeavors.

Molecular Identity and Structure

4-(Propan-2-yloxy)benzene-1-carbothioamide is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions with a carbothioamide (-CSNH₂) group and an isopropoxy (-OCH(CH₃)₂) group, respectively.

-

IUPAC Name: 4-(propan-2-yloxy)benzenecarbothioamide

-

CAS Number: 144060-89-9[5]

-

Molecular Formula: C₁₀H₁₃NOS[5]

-

Molecular Weight: 195.28 g/mol [5]

-

SMILES: CC(C)OC1=CC=C(C=C1)C(=S)N[5]

Caption: Chemical structure of 4-(Propan-2-yloxy)benzene-1-carbothioamide.

Physicochemical and Pharmacological Profile

The unique properties of the thioamide functional group distinguish it from its amide counterpart, influencing its behavior in both chemical and biological systems.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NOS | [5] |

| Molecular Weight | 195.28 g/mol | [5] |

| CAS Number | 144060-89-9 | [5] |

| Predicted XLogP3 | 2.2 - 2.7 | [6][7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem Computed |

| Hydrogen Bond Acceptors | 2 (from O and S) | PubChem Computed |

| Monoisotopic Mass | 195.0718 Da | [7] |

Expertise & Experience: The Significance of the Thioamide Moiety

The replacement of an amide's carbonyl oxygen with sulfur introduces several critical changes:

-

Enhanced Lipophilicity: Sulfur's larger van der Waals radius and lower electronegativity compared to oxygen increases the lipophilicity of the molecule, as indicated by the positive XLogP value.[1] This property can potentially improve membrane permeability, a crucial factor for drug absorption and distribution.[1]

-

Altered Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors relative to amides.[1][3] This can fundamentally change the interaction profile of the molecule with protein targets, sometimes leading to improved binding affinity or altered selectivity.

-

Increased Rotational Barrier: The C-N bond in thioamides has a higher barrier to rotation than in amides, which restricts the conformational flexibility of the molecule.[1] This pre-organization can be entropically favorable for binding to a specific target conformation.

-

Unique Target Interactions: The sulfur atom can participate in unique non-covalent interactions, such as chalcogen bonds, which have been shown to be critical for the high binding affinity of some thioamide-containing inhibitors.[3]

Synthesis and Spectroscopic Characterization

While a dedicated synthesis for 4-(Propan-2-yloxy)benzene-1-carbothioamide is not extensively published, a reliable and high-yield route can be designed based on established methods for producing 4-substituted benzothioamide derivatives.[8] The most practical approach involves the conversion of the corresponding benzonitrile.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 4-(Propan-2-yloxy)benzene-1-carbothioamide from Nitrile

This protocol is adapted from a general method for the synthesis of 4-substituted benzothioamides.[8]

-

Reaction Setup: To a solution of sodium hydrogen sulfide hydrate (NaSH·xH₂O, 1.5 equiv.) in N,N-dimethylformamide (DMF, 3 mL per 1 g of nitrile), add ammonium chloride (NH₄Cl, 2.5 equiv.).

-

Causality: DMF is a polar aprotic solvent, ideal for dissolving the reactants and facilitating the nucleophilic attack without protonating the hydrosulfide ion. Ammonium chloride acts as a proton source for the final step of the reaction mechanism.

-

-

Addition of Starting Material: While stirring the mixture, add 4-(Propan-2-yloxy)benzonitrile (1.0 equiv.).

-

Reaction: Heat the reaction mixture to 40-50°C and stir for 4-24 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting nitrile.[9]

-

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL per 1 g of nitrile).

-

Precipitation: The product will precipitate as a solid. If precipitation is slow or incomplete, the aqueous solution can be neutralized with a dilute acid like 2N HCl.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product. An expected yield based on similar reactions is typically high (>90%).[8]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.0-8.0 ppm region), the methine proton of the isopropoxy group (a septet around 4.6 ppm), the methyl protons of the isopropoxy group (a doublet around 1.3 ppm), and broad singlets for the thioamide -NH₂ protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of 10 distinct carbon atoms, including the characteristic downfield signal for the thioamide carbon (C=S) typically found in the 190-210 ppm range.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the calculated molecular weight of 195.28.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (typically two bands in the 3100-3400 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=S stretching (Thioamide I band, often near 1250 cm⁻¹), and C-N stretching (Thioamide II band).

Potential Biological and Therapeutic Applications

While specific biological data for 4-(Propan-2-yloxy)benzene-1-carbothioamide is not available in peer-reviewed literature, the extensive research on the carbothioamide scaffold provides a strong basis for predicting its potential therapeutic value.[2][10]

-

Anticancer Activity: Numerous carbothioamide and benzenesulfonamide-carbothioamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[11][12][13] The mechanism often involves the inhibition of critical enzymes or pathways essential for cancer cell proliferation.[14] The thioamide moiety can be crucial for high-affinity binding to targets like kinases or histone methyltransferases.[3]

-

Antimicrobial and Antiviral Agents: The thioamide functional group is present in several compounds with documented antibacterial, antifungal, and antiviral properties.[10] These compounds can act through various mechanisms, including metal chelation or inhibition of essential microbial enzymes.

-

Enzyme Inhibition: As a bioisostere of the amide group, the thioamide moiety can be incorporated into enzyme inhibitors to enhance their stability against proteolytic degradation.[1][3] This strategy has been successfully employed in the design of peptide-based drugs. The isopropoxy group on the phenyl ring can also contribute to binding by occupying hydrophobic pockets in an enzyme's active site.

Conclusion

4-(Propan-2-yloxy)benzene-1-carbothioamide is a well-defined chemical entity whose significance is derived from the versatile and pharmacologically relevant thioamide functional group. Its synthesis is achievable through robust and high-yielding chemical methods. While its specific biological profile remains to be elucidated, its structural features—a lipophilic isopropoxy group and a bioisosteric thioamide moiety—make it an attractive scaffold for further investigation in drug discovery programs. The principles and data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related thioamide-containing molecules.

References

- Unlocking the potential of the thioamide group in drug design and development - PMC. (2024, December 2).

- Thioamides - Georganics. Georganics.

- Thioamides in medicinal chemistry and as small molecule therapeutic agents. - International Association for the Study of Pain (IASP). (2024, August 5).

- Thioamides – Knowledge and References - Taylor & Francis. Taylor & Francis Online.

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH.

- 4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride | C10H15ClN2O - PubChem. PubChem.

- 4-(propan-2-yl)benzene-1-carbothioamide - PubChemLite. PubChem.

- 144060-89-9|4-(Propan-2-yloxy)benzene-1-carbothioamide - BLDpharm. BLDpharm.

- N'-(propan-2-yloxy)benzene-1-carboximidamide | Molport-022-527-657. MolPort.

- 4-[(propan-2-yl)oxy]benzene | C12H18O | CID 13411502 - PubChem. PubChem.

- 4 - Organic Syntheses Procedure. Organic Syntheses.

- BindingDB BDBM50216198 CHEMBL233419::N-(2-chlorophenethyl)-4-isopropoxy-N-(tetrahydrothiophen-3-yl)benzamide. BindingDB.

- 2-(propan-2-yloxy)benzene-1-carbothioamide - PubChemLite. PubChem.

- 4-Chloranyl-7-propan-2-yloxy-1-benzothiophene-2-carboximidamide | C12H13ClN2OS | CID 146170575 - PubChem. PubChem.

-

Already-reported bioactive carbothioamide derivatives[8][14][15]. - ResearchGate. ResearchGate.

- 4-Hydroxy benzothioamide | C7H7NO2S | CID 138392235 - PubChem - NIH. PubChem.

- (PDF) 4-Methoxybenzenecarbothioamide - ResearchGate.

- A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed. (2014, December 29).

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Longdom Publishing.

- 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. PubChem.

- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed.

- 4-(pentyloxy)benzene-1-carbothioamide CAS#: - ChemicalBook. ChemicalBook.

- EP2441752A1 - Method for producing 4-substituted benzothioamide derivative - Google Patents.

- Thioamide N–C(S) Activation - The Royal Society of Chemistry. The Royal Society of Chemistry.

- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. (2023, December 8).

- A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide - Organic Syntheses Procedure. Organic Syntheses.

- EP2229351B1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents.

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (2022, May 5). Longdom Publishing.

- (PROPAN-2-YL)BENZENE | CAS 98-82-8 - Matrix Fine Chemicals.

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasp-pain.org [iasp-pain.org]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides - Georganics [georganics.sk]

- 5. 144060-89-9|4-(Propan-2-yloxy)benzene-1-carbothioamide|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 4-(propan-2-yl)benzene-1-carbothioamide (C10H13NS) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 2-(propan-2-yloxy)benzene-1-carbothioamide (C10H13NOS) [pubchemlite.lcsb.uni.lu]

- 8. EP2441752A1 - Method for producing 4-substituted benzothioamide derivative - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

4-isopropoxythiobenzamide CAS 144060-89-9 SDS and safety data

This guide provides an in-depth technical analysis of 4-isopropoxythiobenzamide (CAS 144060-89-9), a critical intermediate in the synthesis of thiazole-based xanthine oxidase inhibitors (e.g., Febuxostat analogs).

Safety, Synthesis, and Handling for Pharmaceutical Development

Executive Summary

4-Isopropoxythiobenzamide (CAS 144060-89-9) is a specialized organosulfur building block primarily utilized in the Hantzsch thiazole synthesis of pharmaceutical candidates. It serves as a direct precursor to 2-arylthiazole scaffolds, most notably in the development of non-purine xanthine oxidase inhibitors structurally related to Febuxostat .

Due to the thioamide moiety, this compound presents specific safety challenges, including potential hepatotoxicity (characteristic of thiobenzamides) and the risk of hydrogen sulfide (

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 4-Isopropoxythiobenzamide |

| Synonyms | 4-(Propan-2-yloxy)benzene-1-carbothioamide; 4-Isopropoxybenzenecarbothioamide |

| CAS Number | 144060-89-9 |

| Molecular Formula | |

| Molecular Weight | 195.28 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 126°C – 127°C (Literature value for related analogs) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water.[1] |

| Structural Class | Thiobenzamide derivative; Aryl thioamide |

Hazard Profiling & GHS Classification

Note: Direct experimental toxicological data for CAS 144060-89-9 is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of the parent compound (Thiobenzamide, CAS 2227-79-4) and homologous alkoxy-thiobenzamides.

Predicted GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

| Reactivity Hazard | -- | EUH032: Contact with acids liberates very toxic gas ( |

Critical Toxicology Insights

-

Thioamide Hepatotoxicity: Thiobenzamide derivatives are known hepatotoxins. They undergo S-oxidation in the liver (via CYP450), forming reactive sulfines that can deplete glutathione and cause centrilobular necrosis. Treat this compound as a potential liver toxin.

-

Goitrogenic Potential: Structurally similar thioamides (e.g., propylthiouracil) interfere with thyroid peroxidase. Long-term exposure controls are mandatory.

-

Acid Sensitivity: The thioamide bond is susceptible to hydrolysis in strong acids, releasing Hydrogen Sulfide (

) , a potent neurotoxin.

Synthesis & Application Context

Primary Application: Hantzsch Thiazole Synthesis

CAS 144060-89-9 is the sulfur donor and aryl source for constructing the 2-arylthiazole core found in Febuxostat-type drugs.

Reaction Workflow:

-

Condensation: 4-Isopropoxythiobenzamide reacts with an

-haloketone (e.g., ethyl 2-chloroacetoacetate). -

Cyclization: The sulfur attacks the

-carbon, followed by dehydration to close the thiazole ring. -

Product: Yields Ethyl 2-(4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate .

Diagram: Synthesis Pathway

Caption: The thioamide group acts as a dinucleophile, reacting with

Handling, Storage, & Stability

Storage Protocol

-

Temperature: Store at 2°C – 8°C (Refrigerate). Thioamides can degrade thermally, releasing sulfur.

-

Atmosphere: Store under Inert Gas (Nitrogen/Argon) . Thioamides are sensitive to oxidative desulfurization.

-

Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

Stability Hazards

-

Incompatible Materials: Strong oxidizing agents (risk of S-oxide formation), Strong Acids (risk of

evolution), Acid Chlorides. -

Shelf Life: Re-test purity every 12 months. Look for yellowing or sulfur smell (rotten eggs) indicating decomposition.

Emergency Response Protocols

Spill Response Flowchart

Caption: Protocol emphasizes dust suppression and oxidative neutralization (Bleach) to degrade the thioamide.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If rotten egg smell was present, monitor for respiratory distress (

exposure). -

Skin Contact: Wash with soap and water for 15 minutes. Thioamides are lipophilic; use polyethylene glycol (PEG 400) if available to aid solubilization, followed by water.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to potential irritation. Seek medical attention immediately.

References

-

Fisher Scientific. (2021). Safety Data Sheet: Thiobenzamide (CAS 2227-79-4). Retrieved from

-

National Institutes of Health (NIH). (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives. PubMed. Retrieved from

-

Google Patents. (1992). WO1992009279A1 - 2-arylthiazole derivative and pharmaceutical composition containing the same. Retrieved from

-

BLD Pharm. (2025). Product Analysis: 4-(Propan-2-yloxy)benzene-1-carbothioamide (CAS 144060-89-9).[2][3][4][5] Retrieved from

-

PubChem. (2025).[6] Febuxostat (Related Compound) - CID 134018.[6] Retrieved from

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 144060-89-9|4-(Propan-2-yloxy)benzene-1-carbothioamide|BLD Pharm [bldpharm.com]

- 3. 2362-64-3|4-Methoxybenzothioamide|BLD Pharm [bldpharm.com]

- 4. 144060-89-9 | 4-(Propan-2-yloxy)benzene-1-carbothioamide | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. 114980-23-3|3,5-Dimethoxybenzothioamide|BLD Pharm [bldpharm.com]

- 6. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thioamide Bioisosteres of 4-Isopropoxybenzamide: A Technical Guide to Synthesis, Evaluation, and Application in Drug Design

Abstract

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of drug candidates to achieve optimal pharmacological profiles.[1][2][3] The substitution of an amide with a thioamide is a classical bioisosteric transformation that can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement.[4][5] This in-depth guide focuses on the application of this strategy to the 4-isopropoxybenzamide scaffold, a privileged motif in various pharmacologically active agents. We will provide a comprehensive overview of the rationale, synthesis, and biological evaluation of these thioamide analogs, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage thioamide bioisosterism in their own discovery programs.

Introduction: The Strategic Value of the Amide-to-Thioamide Bioisosteric Shift

The amide bond is a ubiquitous functional group in pharmaceuticals, crucial for maintaining structural integrity and participating in key hydrogen bonding interactions with biological targets.[1] However, amides can be susceptible to enzymatic hydrolysis, limiting their oral bioavailability and in vivo half-life.[1][4] Bioisosteric replacement offers a strategic approach to mitigate these liabilities.[1][2]

The thioamide group is a close structural mimic of the amide, sharing a similar number of atoms and valence electrons.[5] However, the subtle differences in geometry and electronics between the C=O and C=S double bonds impart distinct properties to the thioamide.[4][5][6]

Key Physicochemical Differences:

-

Bond Lengths and Angles: The C=S bond is longer than the C=O bond, while the C-N bond in a thioamide is shorter and possesses a higher degree of double bond character. This leads to a more rigid planar structure.[5]

-

Hydrogen Bonding: The sulfur atom of a thioamide is a weaker hydrogen bond acceptor (HBA) compared to the amide oxygen. Conversely, the N-H protons of a primary or secondary thioamide are stronger hydrogen bond donors (HBD) due to the increased electron-withdrawing nature of the thiocarbonyl group.[4]

-

Lipophilicity: Thioamides are generally more lipophilic than their corresponding amides, which can influence membrane permeability and plasma protein binding.

-

Metabolic Stability: The increased resistance of thioamides to hydrolysis by proteases and amidases is a key advantage in drug design.[7]

This strategic replacement has been successfully employed to enhance the potency and pharmacokinetic profiles of various therapeutic agents, including antiviral and anticancer drugs.[7]

The 4-Isopropoxybenzamide Scaffold: A Privileged Structure

The 4-isopropoxybenzamide moiety is a key structural component in a number of biologically active compounds. Its prevalence stems from a combination of favorable properties, including metabolic stability conferred by the isopropoxy group and the ability of the benzamide to engage in crucial interactions with protein targets. A prominent example is Eticlopride , a high-affinity and selective antagonist of the dopamine D2 and D3 receptors, which has been extensively used as a research tool to probe the dopaminergic system.[8][9][10] The core structure of Eticlopride features a substituted 4-isopropoxybenzamide backbone.

Synthesis of 4-Isopropoxythiobenzamide Derivatives

The most common and efficient method for converting an amide to a thioamide is through thionation using a phosphorus-sulfur reagent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most widely used reagent for this transformation due to its high reactivity and generally clean reaction profiles.

Experimental Protocol: Thionation of 4-Isopropoxybenzamide using Lawesson's Reagent

This protocol describes a general procedure for the synthesis of 4-isopropoxythiobenzamide, the core thioamide analog.

Materials:

-

4-Isopropoxybenzamide

-

Lawesson's Reagent

-

Anhydrous Toluene (or Dioxane)

-

Sodium Bicarbonate (Saturated Aqueous Solution)

-

Brine (Saturated Aqueous Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for Column Chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-isopropoxybenzamide (1.0 equivalent).

-

Solvent and Reagent Addition: Dissolve the starting amide in anhydrous toluene (approximately 10-20 mL per gram of amide). To this solution, add Lawesson's reagent (0.5-0.6 equivalents).

-

Scientist's Note: While stoichiometric calculations suggest 0.5 equivalents of Lawesson's reagent are needed, a slight excess is often used to ensure complete conversion, especially if the starting amide is not perfectly pure or if the solvent is not completely anhydrous.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Be aware of potential hydrogen sulfide gas evolution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-isopropoxythiobenzamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Comparative Analysis: Amide vs. Thioamide

The bioisosteric replacement of the amide with a thioamide in the 4-isopropoxybenzamide scaffold is expected to induce a cascade of changes in the molecule's properties, from its fundamental physicochemical characteristics to its ultimate biological activity.

Physicochemical Properties

The table below summarizes the predicted and experimentally observed changes in key physicochemical properties upon thionation.

| Property | 4-Isopropoxybenzamide (Amide) | 4-Isopropoxythiobenzamide (Thioamide) | Rationale for Change |

| LogP (Lipophilicity) | Lower | Higher | The sulfur atom is less polarizable and forms weaker hydrogen bonds with water compared to oxygen, leading to increased lipophilicity. |

| Hydrogen Bond Acceptor (HBA) Strength | Strong | Weaker | The larger size and lower electronegativity of sulfur compared to oxygen result in a weaker hydrogen bond acceptor.[4] |

| Hydrogen Bond Donor (HBD) Strength (N-H) | Weaker | Stronger | The thiocarbonyl group is more electron-withdrawing, increasing the acidity of the N-H protons and making them stronger hydrogen bond donors.[4] |

| Metabolic Stability (vs. Hydrolysis) | Susceptible | More Resistant | The C=S bond is less polarized and the thioamide is a poorer substrate for many hydrolytic enzymes.[1][7] |

Pharmacological Profile: A Case Study on Dopamine Receptor Ligands

The crystal structure of the D3 receptor in complex with Eticlopride reveals crucial hydrogen bonding interactions.[8] The bioisosteric shift from an amide to a thioamide would directly impact these interactions:

-

Potential Loss of H-Bond Acceptor Interaction: If the carbonyl oxygen of the amide acts as a key hydrogen bond acceptor with a residue in the receptor binding pocket, replacing it with the weaker HBA sulfur atom could lead to a decrease in binding affinity.

-

Potential Gain of H-Bond Donor Interaction: Conversely, if the N-H of the amide is a hydrogen bond donor, the stronger HBD character of the thioamide N-H could lead to a more favorable interaction, potentially increasing affinity.

The overall effect on potency and selectivity is therefore highly context-dependent and can only be determined empirically.[1]

Visualizing the Drug Discovery Workflow

The process of synthesizing and evaluating a thioamide bioisostere follows a logical and iterative workflow. This can be visualized using a flowchart.

Sources

- 1. drughunter.com [drughunter.com]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. drughunter.com [drughunter.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Thiobenzamide | 2227-79-4 [smolecule.com]

- 7. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.limu.edu.ly [repository.limu.edu.ly]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Biological Activity Profile of 4-Alkoxythiobenzamide Derivatives

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-alkoxythiobenzamide scaffold represents a critical structural class in medicinal chemistry, primarily recognized for its potent antimycobacterial activity . Functioning as bioisosteres of their corresponding benzamides, these derivatives leverage the unique electronic and lipophilic properties of the thioamide moiety (

This guide provides a comprehensive technical analysis of these derivatives, focusing on their mechanism of action as prodrugs activated by flavin monooxygenases (specifically EtaA in Mycobacterium tuberculosis), their Structure-Activity Relationship (SAR), and secondary antimicrobial profiles.

Chemical & Electronic Profile

The Thioamide Isostere

The substitution of the carbonyl oxygen with sulfur (amide

-

Increased Lipophilicity: Enhanced ability to penetrate the waxy mycolic acid cell wall of mycobacteria.

-

Altered Hydrogen Bonding: The thioamide

is a stronger hydrogen bond donor (higher acidity) than the amide counterpart, while the sulfur is a weaker acceptor. -

Nucleophilicity: The sulfur atom is softer and more nucleophilic, making it susceptible to oxidative metabolic activation.

The 4-Alkoxy Substituent Effect

The alkoxy group (

-

Electronic Modulation: It acts as a strong Electron Donating Group (EDG) via resonance. This increases electron density on the thiocarbonyl sulfur, making it more reactive toward oxidative enzymes (e.g., EtaA).

-

Lipophilic Tuning: The alkyl chain length (

) modulates the LogP, optimizing the balance between solubility and membrane permeability.

Table 1: Physicochemical Comparison of 4-Methoxybenzamide vs. 4-Methoxythiobenzamide

| Property | 4-Methoxybenzamide | 4-Methoxythiobenzamide | Impact on Bioactivity |

| Bond Length (C=X) | ~1.23 Å (C=O) | ~1.64 Å (C=S) | Steric fit in enzyme pockets. |

| Dipole Moment | High | Lower | Improved passive diffusion. |

| H-Bond Donor Acidity | Moderate ( | Higher ( | Stronger interaction with target residues. |

| Metabolic Stability | Hydrolysis-prone | Oxidation-prone | Thioamide acts as a "prodrug" trigger. |

Primary Biological Activity: Antitubercular Mechanism[2][3][4]

The most significant application of 4-alkoxythiobenzamides is in the treatment of tuberculosis. Like the clinical drugs Ethionamide and Prothionamide , these derivatives are prodrugs .

Mechanism of Action (The EtaA Pathway)

The biological activity is not intrinsic to the thioamide itself but requires bioactivation by the mycobacterial enzyme EtaA (a flavin adenine dinucleotide-dependent monooxygenase).

-

Activation: EtaA oxidizes the thioamide sulfur to a sulfoxide and subsequently to a sulfinic acid or other reactive intermediates.

-

Adduct Formation: These electrophilic intermediates react with the cellular cofactor

. -

Inhibition: The resulting NAD-adduct acts as a competitive inhibitor of InhA (Enoyl-ACP reductase), a key enzyme in the Fatty Acid Synthase II (FAS-II) system.

-

Result: Inhibition of mycolic acid biosynthesis, leading to cell wall lysis and bacterial death.

Visualization of the Activation Pathway

Figure 1: The oxidative bioactivation pathway of thiobenzamide derivatives by the mycobacterial enzyme EtaA, leading to InhA inhibition.

Structure-Activity Relationship (SAR)[7]

The potency of 4-alkoxythiobenzamides is strictly governed by the nature of the alkoxy chain and the electronic environment of the phenyl ring.

The Alkoxy Chain Length (Lipophilicity)

-

Short Chain (

): 4-Methoxy and 4-Ethoxy derivatives show moderate activity. They are easily metabolized but may lack sufficient lipophilicity to cross the thick mycobacterial envelope efficiently. -

Medium Chain (

): Propoxy, Butoxy, and Amyloxy derivatives often exhibit peak potency . This "sweet spot" balances solubility in the aqueous cytosol with permeability through the lipid-rich cell wall. -

Long Chain (

): Activity typically declines due to poor water solubility and steric hindrance preventing the molecule from entering the EtaA active site for activation.

Electronic Effects on the Thioamide

The 4-position is ideal for electron donation.

-

Electron Donating Groups (EDGs): Alkoxy groups donate electrons into the ring (Resonance), increasing electron density at the sulfur. This facilitates the initial oxidative attack by EtaA.

-

Electron Withdrawing Groups (EWGs): Substitution with strong EWGs (e.g.,

,

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the alkoxy and thioamide moieties.

Secondary Biological Activities

While antitubercular activity is paramount, these derivatives possess a broader pharmacological profile.

Antifungal Activity[4][7][8][9][10][11]

-

Target: Candida albicans and Aspergillus niger.

-

Mechanism: Unlike the specific EtaA pathway in mycobacteria, antifungal activity is often attributed to the chelation of transition metal ions (Fe, Cu) essential for fungal metalloenzymes, or direct interference with ergosterol biosynthesis (though less potent than azoles).

-

Data: 4-Butoxythiobenzamide often shows MIC values in the range of 12.5–25

against C. albicans.

Antibacterial (Gram-Positive)

-

Target: Staphylococcus aureus (including MRSA).[2]

-

Mechanism: Thioamides can act as efflux pump inhibitors or membrane disruptors in Gram-positive bacteria. The 4-alkoxy chain aids in embedding the molecule into the bacterial membrane.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for the synthesis and evaluation of these derivatives.

Synthesis via Lawesson’s Reagent

The most reliable method for converting 4-alkoxybenzamides to their thio-analogs is thionation using Lawesson’s Reagent. This method avoids the harsh conditions of

Protocol:

-

Reagents: 4-Alkoxybenzamide (1.0 eq), Lawesson’s Reagent (0.5 - 0.6 eq), Anhydrous Toluene or THF.

-

Procedure:

-

Dissolve the amide in anhydrous toluene under an inert atmosphere (

). -

Reflux the mixture at 80–110°C for 2–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

-

Note: The spot for thioamide will typically be less polar (higher

) and UV-active compared to the amide.

-

-

Workup:

-

Cool to room temperature.

-

Filter off any solid precipitate.

-

Evaporate the solvent under reduced pressure.

-

-

Purification: Recrystallize from ethanol or perform flash column chromatography on silica gel.

Antitubercular Assay (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of these compounds.

Protocol:

-

Preparation: Prepare a stock solution of the 4-alkoxythiobenzamide in DMSO (

). -

Inoculum: Use M. tuberculosis H37Rv strain grown to mid-log phase (turbidity matched to McFarland standard 1.0), diluted 1:20.

-

Plating:

-

Use a 96-well plate. Add

of Middlebrook 7H9 broth to all wells. -

Perform serial 2-fold dilutions of the drug in the columns.

-

Add

of bacterial inoculum to test wells. -

Include controls: Growth control (bacteria + solvent), Sterility control (media only), Positive control (Isoniazid or Ethionamide).

-

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add

of 0.01% Resazurin solution (blue). Incubate for 24 hours. -

Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration that prevents the color change.

References

-

Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The Antituberculosis Drug Ethionamide is Activated by a Flavoprotein Monooxygenase. Journal of Biological Chemistry, 277(2), 1281–1287. [Link]

-

Ballell, L., et al. (2013). Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis. ChemMedChem, 8(2), 313–321. [Link]

-

Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. [Link]

-

Hazra, K., et al. (2011). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Bioorganic & Medicinal Chemistry Letters, 21(1), 231-234. [Link]

-

Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]

Sources

Solubility Profiling of 4-(Propan-2-yloxy)benzene-1-carbothioamide: A Technical Guide for Process Optimization

Executive Summary

4-(Propan-2-yloxy)benzene-1-carbothioamide (also known as 4-isopropoxythiobenzamide) represents a critical intermediate scaffold, particularly in the synthesis of antitubercular agents such as Thiocarlide (Isoxyl).[1][2][3] Its solubility profile is governed by a competitive internal architecture: a lipophilic isopropoxy-phenyl tail fighting against a highly polar, hydrogen-bonding thioamide head.[1][2][3]

This guide moves beyond simple "soluble/insoluble" binaries. It provides a mechanistic framework for solvent selection, detailing the thermodynamic interactions required to disrupt thioamide dimerization and offering a self-validating protocol for empirical solubility determination.[1][3]

Molecular Architecture & Solubility Mechanisms[1][2]

To predict solubility, we must first deconstruct the solute's competitive intermolecular forces.

Structural Analysis[1][3]

-

Lipophilic Domain: The 4-isopropoxyphenyl moiety contributes significantly to the dispersion forces (

).[2][3] The isopropyl group adds steric bulk, slightly disrupting crystal packing compared to a linear propoxy chain, potentially enhancing solubility in organic media. -

Polar Domain: The carbothioamide group (

) is the solubility "anchor."[2][3] It is a strong hydrogen bond donor ( -

The Dimerization Challenge: In the solid state and non-polar solvents, primary thioamides form stable, eight-membered ring dimers via intermolecular hydrogen bonding. Dissolution requires a solvent capable of energetically out-competing these solute-solute interactions.[1][2][3]

Solvation Mechanism

The diagram below illustrates the energetic requirement for dissolution: the solvent must disrupt the stable thioamide dimer.

Caption: Thermodynamic disruption of thioamide dimers by polar aprotic solvents to achieve solvation.

Solvent Compatibility Profile

The following data categorizes solvent suitability based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High dipolarity ( | Stock solutions, Reaction media |

| Lower Alcohols | Methanol, Ethanol, Isopropanol | Moderate (20-60 mg/mL) | Amphiphilic match.[1] OH groups H-bond with thioamide, alkyl chains match the phenyl ring.[1][3] | Crystallization, Purification |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate-High | Carbonyl oxygen acts as H-bond acceptor for thioamide protons.[1][2][3] | Extraction, Chromatography |

| Chlorinated | DCM, Chloroform | Moderate | Good dispersion match ( | Synthesis workup |

| Non-Polar | Hexane, Heptane | Very Low (<1 mg/mL) | Lack of polarity fails to overcome crystal lattice energy. | Anti-solvent (Precipitation) |

| Aqueous | Water, PBS (pH 7.[3]4) | Low (<0.5 mg/mL) | Hydrophobic effect of the isopropoxyphenyl group dominates.[3] | Biological screening (requires co-solvent) |

Process Insight: For purification, Ethanol/Water or Isopropanol/Heptane systems are ideal.[1][3] The compound dissolves in the hot alcohol and precipitates upon cooling or anti-solvent addition.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on literature values, which may vary by crystal polymorph. Use this self-validating Shake-Flask protocol for precise data.

Materials

-

Compound: 4-(Propan-2-yloxy)benzene-1-carbothioamide (Micronized preferred).[1][2][3]

-

Solvents: HPLC Grade.

-

Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.

Workflow Diagram

Caption: Standardized Shake-Flask workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Saturation: Add the compound to 2 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. Critical Step: Check pH if using aqueous buffers, as thioamides can hydrolyze at extreme pH.[3]

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).

-

Quantification (HPLC Method - Recommended):

Hansen Solubility Parameter (HSP) Analysis[4][5][6]

For formulation scientists, understanding the HSP coordinates allows for rational solvent substitution.

-

Dispersion (

): ~19.0 MPa -

Polarity (

): ~11.5 MPa -

Hydrogen Bonding (

): ~10.5 MPa

Interpretation:

To maximize solubility, select a solvent vector that minimizes the "Interaction Radius" (

-

Good Match: Acetone (

: 15.5, -

Poor Match: Hexane (

: 14.9,

References

-

Hansen, C. M. (2007).[1][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][2][3]

-

Manallack, D. T. (2007).[1][3] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Context for thioamide ionization).

-

PubChem. (2023).[1][2][3] Compound Summary for CID 250077 (4-Isopropoxybenzaldehyde - Precursor Data). National Library of Medicine.[1][3]

-

Wang, X., et al. (2014).[3] Synthesis method of 4-Hydroxythiobenzamide (Patent CN104130170A).[1][2][3] Google Patents.[1][2][3] (Describes thioamide synthesis and purification via alcohol solvents).

-

Bergström, C. A., et al. (2007).[3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 383-393.[1][2][3]

Sources

- 1. 4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride | C10H15ClN2O | CID 14400648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene | C12H18O | CID 13411502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-Isopropoxyacetanilide | C11H15NO2 | CID 95213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Para-Substituted Thiobenzamides: A Technical Guide

This guide details the thermodynamic stability profile of para-substituted thiobenzamides, focusing on rotational barriers, electronic substituent effects, and solid-state packing. It is structured for application scientists and medicinal chemists.

Executive Summary

Thiobenzamides (

Key Technical Insight: The rotational barrier of thiobenzamides (typically 22–28 kcal/mol) is significantly higher than that of benzamides (15–18 kcal/mol). This enhanced rigidity is tunable via para-substitution, following a linear free-energy relationship (Hammett correlation) where electron-donating groups (EDGs) stabilize the ground state, further increasing the barrier.

Part 1: Theoretical Framework & Electronic Determinants[1]

The thermodynamic stability of thiobenzamides is governed by the resonance energy of the thioamide functionality. Unlike the carbonyl oxygen in amides, the sulfur atom in thioamides has a larger van der Waals radius and poorer orbital overlap with carbon (

Resonance Stabilization & Rotational Barriers

The restricted rotation around the C–N bond is the defining thermodynamic feature. The ground state is stabilized by the zwitterionic resonance structure (B) , which imparts double-bond character to the C–N bond.

Mechanism:

-

Ground State: Planar, stabilized by resonance (Form B).

-

Transition State: Orthogonal (90° twist), loss of resonance, pure single bond character.

-

Thermodynamic Barrier (

): The energy difference between the planar ground state and the orthogonal transition state.

The Thione-Thiol Tautomerism

While often discussed, the thiol tautomer (C=N-SH) is thermodynamically disfavored.

-

Equilibrium Constant (

): For unsubstituted thiobenzamide, -

Implication: For all practical thermodynamic modeling in solution, the thione form is the exclusive species.

Part 2: Substituent Effects (Hammett Correlation)

The thermodynamic stability (rotational barrier) of para-substituted thiobenzamides correlates strongly with Hammett substituent constants (

The Hammett Relationship

[1]-

Reaction Constant (

): For C–N rotation, -

Electronic Trend:

-

Electron Donating Groups (EDGs) (e.g., -OMe, -NMe2): Donate electron density into the system, stabilizing the positive charge on Nitrogen in resonance form (B) . This increases the double bond character and raises the rotational barrier (

). -

Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CF3): Destabilize the positive charge on Nitrogen, reducing double bond character and lowering the barrier.

-

Representative Thermodynamic Data

The following table summarizes the estimated rotational barriers for para-substituted thiobenzamides compared to benzamides.

Table 1: Thermodynamic Stability Parameters (Rotational Barriers)

| Substituent (p-R) | Electronic Effect | Thiobenzamide | Benzamide | Relative Stability (Rigidity) | |

| -N(Me) | Strong EDG | -0.83 | ~26.5 | ~19.0 | Very High |

| -OMe | Moderate EDG | -0.27 | ~25.2 | ~17.5 | High |

| -Me | Weak EDG | -0.17 | ~24.5 | ~16.8 | High |

| -H | Reference | 0.00 | ~24.0 | ~16.0 | Baseline |

| -Cl | Weak EWG | +0.23 | ~23.2 | ~15.5 | Moderate |

| -NO | Strong EWG | +0.78 | ~21.5 | ~14.2 | Low |

*Note: Values are aggregated estimates from DNMR studies in polar aprotic solvents (e.g., DMSO/DMF). Thioamide barriers are consistently 6–9 kcal/mol higher than corresponding amides.

Part 3: Solid-State Structural Determinants

In the crystalline phase, thermodynamic stability is augmented by packing forces.

Hydrogen Bonding Networks

Thiobenzamides form robust centrosymmetric dimers.

-

Motif:

graph set. -

Interaction:

dual hydrogen bonds. -

Strength: The sulfur atom is a weaker H-bond acceptor than oxygen (electrostatics), but the high polarizability of the C=S bond leads to strong dispersive interactions.

-

Packing: Para-substituents dictate the planar stacking. Planar substituents (-NO2, -OMe) favor tight

stacking, increasing melting points and lattice energy.

Part 4: Experimental Protocols

Synthesis via Lawesson's Reagent

The most thermodynamically controlled method to access these compounds is thionation of the corresponding amide.

Protocol: Thionation of p-Anisamide

-

Reagents: p-Anisamide (1.0 eq), Lawesson’s Reagent (0.6 eq).

-

Solvent: Anhydrous Toluene (0.1 M concentration).

-

Condition: Reflux under

atmosphere for 2–4 hours. -

Monitoring: TLC (Thioamides are less polar and move higher than amides; stain with KMnO4).

-

Workup: Cool to RT. Do not perform aqueous workup immediately (Lawesson's byproducts hydrolyze foully).

-

Purification: Direct flash chromatography (SiO2, Hexane/EtOAc gradient).

Measuring Rotational Barriers (DNMR)

To experimentally validate thermodynamic stability (barrier height):

-

Technique: Variable Temperature (VT)

-NMR. -

Solvent:

or -

Observation: At RT, N-H protons (or N-Me protons if substituted) appear as distinct signals due to slow rotation.

-

Heating: Raise temperature until signals broaden and merge (Coalescence Temperature,

). -

Calculation: Use the Eyring equation at

:

References

-

Wiberg, K. B., & Rush, D. J. (2005). Thioamides: Rotational Barriers and Solvation Effects.[2] Journal of Organic Chemistry.

- Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.

-

Kjellin, G., & Sandström, J. (1973).[3] The Thione-Thiol Tautomerism in Simple Thioamides.[3] Acta Chemica Scandinavica.[3]

-

Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis.[4]

- Gomes, L. R., et al. (2014). Crystal structures and Hirshfeld surface analysis of thiobenzamides. CrystEngComm.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(Propan-2-yloxy)benzene-1-carbothioamide

Abstract & Strategic Analysis

This Application Note details the protocol for the thionation of 4-isopropoxybenzamide to 4-(propan-2-yloxy)benzene-1-carbothioamide (also known as 4-isopropoxythiobenzamide). This moiety is a critical pharmacophore in the synthesis of antitubercular agents (e.g., Isoxyl/Thiocarlide analogs) and thiazole-based kinase inhibitors.

While the transformation of an amide (

This guide presents two distinct protocols:

-

Method A (Lawesson’s Reagent): The "Gold Standard" for laboratory-scale synthesis (mg to g), offering high functional group tolerance and mild conditions.

-

Method B (Curphey’s Method): A scalable alternative using

activated with Hexamethyldisiloxane (HMDSO), designed to mitigate the "sticky polymer" issue associated with neat phosphorus pentasulfide.

Chemical Transformation[1][2][3][4][5][6][7][8][9]

Target: 4-(Propan-2-yloxy)benzene-1-carbothioamide Precursor: 4-(Propan-2-yloxy)benzamide Reaction Type: Thionation (O/S Exchange)

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting incomplete reactions. Both methods rely on the formation of a reactive dithiophosphine ylide species.[1]

Lawesson's Reagent Mechanism

Lawesson's Reagent (LR) exists as a dimer.[1] Upon heating (

Figure 1: Mechanistic pathway of amide thionation via Lawesson's Reagent.[1] The formation of the stable P=O bond drives the equilibrium forward.[2]

Experimental Protocols

Safety Pre-requisites (Critical)

-

H2S Evolution: Thionation reactions generate Hydrogen Sulfide (

), a highly toxic gas.[1] All reactions must be performed in a well-ventilated fume hood. -

Stench: Thioamides and phosphorus byproducts have a potent, lingering stench. Use bleach (sodium hypochlorite) to quench glassware and waste.

Method A: Lawesson’s Reagent (Standard Laboratory Scale)

Best for: High purity, small scale (100 mg - 10 g), mild conditions.

Reagents:

-

4-(Propan-2-yloxy)benzamide (1.0 equiv)

-

Lawesson’s Reagent (0.6 equiv) (Note: 0.5 equiv is stoichiometric, 0.6 ensures completion)

-

Solvent: Anhydrous Toluene (or THF for lower temp)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Add 4-(Propan-2-yloxy)benzamide (e.g., 1.79 g, 10 mmol) and anhydrous Toluene (20 mL, 0.5 M concentration). Stir until suspended/dissolved.

-

Addition: Add Lawesson’s Reagent (2.42 g, 6.0 mmol) in one portion. The mixture will be a suspension.

-

Reflux: Heat the mixture to reflux (

). The suspension usually clears to a yellow solution within 15-30 minutes. -

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).

-

Observation: The starting amide (lower Rf) will disappear; the thioamide (higher Rf, often bright yellow spot) will appear.

-

Time: Typically 1–3 hours.

-

-

Workup:

-

Cool to room temperature.[3]

-

Direct Loading: Do not perform an aqueous workup (this can hydrolyze the reagent into sticky mess). Concentrate the toluene to ~5 mL volume under reduced pressure.

-

Load the concentrate directly onto a short silica gel plug.

-

-

Purification: Elute with 10% EtOAc/Hexanes to remove non-polar impurities, then 30% EtOAc/Hexanes to collect the yellow thioamide product.

-

Crystallization: Recrystallize from Ethanol/Water or Toluene/Hexanes if higher purity is required.

Method B: Curphey’s Method ( + HMDSO)

Best for: Scale-up (>10 g), cost-efficiency, easier byproduct removal.

Concept: The addition of Hexamethyldisiloxane (HMDSO) acts as a silicon-based scavenger for the phosphorus-oxide byproducts, preventing the formation of the insoluble "rock" often seen with neat

Reagents:

-

4-(Propan-2-yloxy)benzamide (1.0 equiv)

-

Phosphorus Pentasulfide (

) (0.2 - 0.3 equiv) -

Hexamethyldisiloxane (HMDSO) (2.0 equiv)

Procedure:

-

Setup: 3-neck flask, mechanical stirrer (essential for scale), reflux condenser,

inlet, and a caustic scrubber trap (for -

Mixing: Charge the amide (1.0 equiv),

(0.25 equiv), and HMDSO (2.0 equiv) into Toluene (5-10 volumes). -

Reaction: Heat to reflux.[3] The mixture will initially be heterogeneous but should become homogenous as the silylated phosphorus species form.

-

Workup (Hydrolysis):

-

Cool to

. -

Slowly add 5% aqueous

or NaOH. Caution: Exothermic; -

Stir vigorously for 30 minutes to decompose silylated phosphates into the aqueous phase.

-

-

Extraction: Separate layers. Extract aqueous layer with EtOAc. Combine organics, dry over

, and concentrate.

Quality Control & Validation

The transition from Amide to Thioamide causes distinct spectroscopic shifts.

| Analytic Method | Parameter | Amide (Starting Material) | Thioamide (Product) |

| Visual | Appearance | White solid | Yellow crystalline solid |

| IR Spectroscopy | C=O Stretch | Strong band ~1650-1680 | Absent |

| IR Spectroscopy | C=S Stretch | Absent | Distinct band ~1350-1400 |

| 1H NMR | N-H Protons | Broad singlets (variable) | Significant downfield shift (often >9.0 ppm) |

| 13C NMR | Carbonyl Carbon | ~168 ppm | ~190-200 ppm (Diagnostic) |

| Melting Point | Range | ~135-138°C (Amide) | ~145-148°C (Thioamide)* |

*Note: Melting points vary by polymorph and purity; use NMR for definitive confirmation.

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the appropriate thionation protocol based on scale.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Hydrolyzed Reagent | Lawesson's reagent degrades with moisture. Use a fresh bottle or increase equivalents to 0.7-0.8. |

| Product is "Sticky"/Oil | Residual Phosphorus | Method A: Ensure silica filtration is slow and thorough. Method B: Increase hydrolysis time with base. |

| Low Yield | Hydrolysis of Product | Thioamides can hydrolyze back to amides in acidic/wet conditions. Keep workup neutral/basic and dry quickly. |

| Blue/Green Impurity | Trace Metals or Decomposition | Recrystallize from Ethanol/Activated Carbon. |

References

-

Lawesson's Reagent Original Methodology: Scheibye, S., Pedersen, B. S., & Lawesson, S. O. (1978). Studies on organophosphorus compounds XXI. The dimer of p-methoxyphenylthionophosphine sulfide as a versatile thionating reagent. Bulletin of the Chemical Societies of Belgium.

-

Curphey's Method (P4S10 + HMDSO): Curphey, T. J. (2002).[6][7] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[7][8] The Journal of Organic Chemistry, 67(18), 6461–6473.[8]

-

Review of Thionation Reagents: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[9][10] Chemical Reviews, 107(11), 5210–5278.

-

Isoxyl (Thiocarlide) Mechanism & Chemistry: Phetsuksiri, B., et al. (2003). Mechanism of Action of the Antitubercular Drug Isoxyl. Journal of Biological Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. sciepub.com [sciepub.com]

- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thioamide synthesis by thionation [organic-chemistry.org]

Thionation of 4-Isopropoxybenzamide using Lawesson’s Reagent: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive guide for the thionation of 4-isopropoxybenzamide to its corresponding thioamide, 4-isopropoxythiobenzamide, utilizing Lawesson's reagent (LR). Thioamides are crucial isosteres of amides in medicinal chemistry, often conferring enhanced pharmacological properties. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, critical safety and handling procedures, and effective, chromatography-free work-up techniques. The content is designed for researchers in synthetic chemistry and drug development, emphasizing the causality behind procedural steps to ensure robust and reproducible outcomes.

Introduction: The Significance of Thioamides

The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful strategy in modern drug design. Thioamides exhibit distinct electronic and steric properties compared to their amide counterparts. They often show increased metabolic stability, altered hydrogen bonding capabilities, and unique receptor interaction profiles.[1] The conversion of bioactive amides into thioamides can therefore lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has become the gold standard for this transformation, largely supplanting harsher reagents like phosphorus pentasulfide (P₄S₁₀).[2][3] LR offers milder reaction conditions, higher yields, and broader functional group tolerance, making it an indispensable tool in the synthetic chemist's arsenal.[2] This guide will focus on a representative example, the thionation of 4-isopropoxybenzamide, to illustrate the practical application of this important reaction.

Safety and Handling of Lawesson's Reagent

CAUTION: Lawesson's reagent is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazards: LR is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Crucially, it reacts with water or moisture to release flammable and toxic gases, including hydrogen sulfide (stench).[5][6]

-

Handling:

-

Always handle LR under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4][6]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses with side-shields or goggles.[6]

-

Avoid creating dust when weighing and transferring the reagent.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[5] The container should be stored under an inert gas.[4]

-

Spills & Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping) and place the material in a sealed, labeled container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Reaction Mechanism

The efficacy of Lawesson's reagent stems from its dynamic equilibrium in solution with a highly reactive dithiophosphine ylide monomer.[1][2] This monomer readily engages with the electrophilic carbonyl carbon of the amide. The reaction proceeds through a four-membered ring intermediate, known as a thiaoxaphosphetane.[7] The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond (P=O), analogous to the mechanism of the Wittig reaction.[1][2]

Experimental Protocol

This protocol details the conversion of 4-isopropoxybenzamide to 4-isopropoxythiobenzamide. The reaction is performed in refluxing toluene, a common and effective solvent for this transformation.[8][9]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Amount (Scale) | Moles | Equiv. |

| 4-Isopropoxybenzamide | 179.22 | 20731-49-3 | 5.00 g | 27.9 mmol | 1.0 |

| Lawesson's Reagent | 404.47 | 19172-47-5 | 5.92 g | 14.6 mmol | 0.52 |

| Toluene, Anhydrous | 92.14 | 108-88-3 | 100 mL | - | - |

| Ethylene Glycol | 62.07 | 107-21-1 | 50 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-isopropoxybenzamide (5.00 g, 27.9 mmol) and anhydrous toluene (100 mL).[9] Begin stirring and flush the system with nitrogen for 10 minutes.

-

Reagent Addition: Under a positive flow of nitrogen, add Lawesson's reagent (5.92 g, 14.6 mmol) to the flask in one portion.

-

Thionation: Heat the reaction mixture to reflux (approx. 110 °C). The solution will typically turn yellow. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours when the starting amide spot is no longer visible.[10]

-

Work-up and Byproduct Decomposition:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to below 95 °C.

-

Carefully add ethylene glycol (50 mL) to the reaction flask.[10] Note: This step is crucial. Ethylene glycol reacts with the phosphorus-containing byproducts, converting them into highly polar derivatives that are insoluble in the toluene layer, thus obviating the need for column chromatography.[10]

-

Heat the resulting biphasic mixture to 95 °C and stir vigorously for at least 2 hours to ensure complete decomposition of the byproducts.

-

-

Isolation:

-

Allow the mixture to cool to room temperature. Transfer the entire mixture to a separatory funnel.

-

Separate the upper toluene layer. The lower ethylene glycol layer, containing the decomposed byproducts, can be back-extracted with a small portion of toluene (20 mL) to recover any residual product.[10]

-

Combine the organic (toluene) layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude thioamide as a solid.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford the pure 4-isopropoxythiobenzamide as a crystalline solid.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results for 4-Isopropoxythiobenzamide |

| Appearance | Yellow crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-7.8 (br s, 1H, NH), ~7.7 (d, 2H, Ar-H), ~7.3-7.1 (br s, 1H, NH), ~6.9 (d, 2H, Ar-H), ~4.6 (sept, 1H, OCH), ~1.4 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~200 (C=S), ~162 (Ar-C-O), ~135 (Ar-C), ~129 (Ar-CH), ~115 (Ar-CH), ~70 (OCH), ~22 (CH(CH₃)₂) |

| FT-IR (ATR, cm⁻¹) | 3300-3100 (N-H stretch), 2980-2930 (C-H stretch), 1605 (Ar C=C), ~1250 (C=S stretch), 1160 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 196.08 [M+H]⁺, 218.06 [M+Na]⁺ |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC indicates the presence of starting material after 3 hours, ensure the reaction temperature is at a full reflux. A small additional portion of Lawesson's reagent (0.05 eq) can be added, but often extending the reaction time is sufficient.

-

Challenges in Work-up: The primary challenge in reactions using LR is the removal of phosphorus byproducts.[10] The ethylene glycol work-up described is highly effective. If this method is not used, purification will almost certainly require column chromatography, which can be difficult due to the similar polarity of the product and byproduct.[10]

-

Solvent Choice: While toluene is used here, other solvents like tetrahydrofuran (THF) can also be employed, sometimes allowing the reaction to proceed at room temperature, albeit with longer reaction times and requiring large solvent volumes to fully dissolve the reagent.[11]

-

Odor: Thioamides and sulfur-containing byproducts can have strong, unpleasant odors. All manipulations should be performed in a fume hood, and glassware can be decontaminated by rinsing with a bleach solution.

References

-

Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Link]

-

LAWESSON'S REAGENT For synthesis MSDS. Loba Chemie. [Link]

-

LAWESSON'S REAGENT - Sdfine. Sdfine. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. National Center for Biotechnology Information (PMC). [Link]

- Lawessons Reagent - Material Safety Data Sheet (MSDS). Unknown Source. (Link not available)

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Lawesson's Reagent Thiocarbonyl Synthesis Mechanism. YouTube. [Link]

-

Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

- Compositions and methods for thionation during chemical synthesis reactions.

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

Sources

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Microwave-Assisted Synthesis of 4-Alkoxythiobenzamides: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 4-alkoxythiobenzamides, a class of compounds with significant potential in medicinal chemistry and materials science. The conversion of the carbonyl group in 4-alkoxybenzamides to a thiocarbonyl group can profoundly alter a molecule's biological activity and physicochemical properties.[1] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for this transformation.[2][3][4] This guide details the underlying principles, a step-by-step experimental protocol, and critical safety considerations for this synthetic methodology.

Introduction: The Significance of Thioamides and Microwave Synthesis

Thioamides are crucial structural motifs in a wide array of biologically active molecules and are valuable synthetic intermediates.[1] The isosteric replacement of an amide's oxygen atom with sulfur can lead to enhanced biological activity, altered receptor binding profiles, and improved metabolic stability.[5] Specifically, 4-alkoxythiobenzamides are of interest due to the electron-donating nature of the alkoxy group, which can influence the electronic properties and reactivity of the thioamide functionality.

Traditional methods for the synthesis of thioamides often require prolonged reaction times at high temperatures, which can lead to undesired side products and are energy-intensive.[6] Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations.[7][8] By directly coupling microwave energy with the polar molecules in the reaction mixture, MAOS leads to rapid and uniform heating, often resulting in dramatic rate enhancements, higher yields, and cleaner reaction profiles.[2][3][9][10]

The Thionation Reaction: Mechanism and Reagents

The conversion of an amide to a thioamide is most commonly achieved using a thionating agent, with Lawesson's Reagent (LR) being a popular choice due to its mild reaction conditions and broad functional group tolerance.[1][5][11]

Mechanism of Thionation with Lawesson's Reagent:

The reaction is believed to proceed through a mechanism analogous to the Wittig reaction.[5][6][12] In solution, the dimeric Lawesson's Reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][5][12] This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the 4-alkoxybenzamide to form a transient four-membered oxathiaphosphetane intermediate.[1] This intermediate then undergoes cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired 4-alkoxythiobenzamide and a phosphorus-containing byproduct.[1][5][6]

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: Microwave-Assisted Synthesis of a Representative 4-Alkoxythiobenzamide

This protocol details a general procedure for the synthesis of a 4-alkoxythiobenzamide on a laboratory scale. Note: Reaction conditions may require optimization based on the specific substrate.

3.1. Materials and Equipment

-

Starting Material: 4-Alkoxybenzamide (e.g., 4-methoxybenzamide)

-

Thionating Agent: Lawesson's Reagent (LR) [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Solvent: Anhydrous high-boiling point solvent (e.g., toluene, 1,4-dioxane)

-

Microwave Synthesizer: A dedicated microwave reactor designed for chemical synthesis (e.g., CEM Discover, Biotage Initiator).[13]

-

Reaction Vessels: Microwave-safe heavy-walled glass vials with crimp caps.[13]

-

Magnetic Stirrer and Stir Bars

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

3.2. Reaction Setup and Procedure

Caption: General experimental workflow for thioamide synthesis.

Step-by-Step Protocol (1.0 mmol scale):

-

Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 4-alkoxybenzamide (1.0 mmol, 1.0 eq.) and Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 eq.).[5]

-

Solvent Addition: Add 3-5 mL of anhydrous toluene to the reaction vessel.[5] The use of an anhydrous solvent is crucial as Lawesson's reagent is sensitive to moisture.[11][14]

-

Vessel Sealing: Securely seal the reaction vessel with a crimp cap.

-

Microwave Irradiation: Place the sealed vessel into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 120-160 °C) for a specified time (usually 10-30 minutes).[13] It is recommended to start with a shorter reaction time and monitor the progress.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting amide.[5][13]

-

Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature before opening.

-

Work-up:

-

Open the vessel in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.[15]

-

The residue can be dissolved in an organic solvent like ethyl acetate and washed with water to remove some of the polar byproducts.[5]

-